molecular formula C12H14BrNO2 B7979749 N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide

N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide

Cat. No.: B7979749
M. Wt: 284.15 g/mol
InChI Key: KOCKPRVXMQYMMZ-UHFFFAOYSA-N
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Description

N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide is an organic compound that features a cyclopropane ring, a bromophenoxy group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form 2-(4-bromophenoxy)ethyl bromide.

    Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using a suitable cyclopropanating agent.

    Amidation: The final step involves the reaction of the cyclopropane intermediate with a carboxamide source to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms involving cyclopropane-containing molecules.

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromophenoxy group may facilitate binding to certain receptors or enzymes, while the cyclopropane ring can provide rigidity and stability to the molecule. The carboxamide group may participate in hydrogen bonding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-Chlorophenoxy)ethyl)cyclopropanecarboxamide
  • N-(2-(4-Fluorophenoxy)ethyl)cyclopropanecarboxamide
  • N-(2-(4-Methylphenoxy)ethyl)cyclopropanecarboxamide

Uniqueness

N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

N-[2-(4-bromophenoxy)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-5-11(6-4-10)16-8-7-14-12(15)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCKPRVXMQYMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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